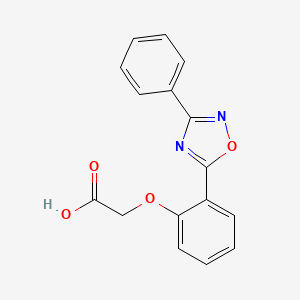
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, also known as POAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar effects. However, one of the main limitations of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for research on 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, including the development of new drugs for the treatment of pain, inflammation, and cancer. In addition, further research is needed to fully understand the mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid and to identify potential side effects and limitations of its use. Finally, there is also potential for the development of new methods for synthesizing 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid that are more efficient and cost-effective than the current methods.
合成方法
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-phenyl-1,2,4-oxadiazol-5-amine with 2-bromoanisole, followed by the reaction of the resulting product with chloroacetic acid. The final step involves the hydrolysis of the ester group to yield 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid.
科学研究应用
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)10-21-13-9-5-4-8-12(13)16-17-15(18-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSORKRQXJAYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

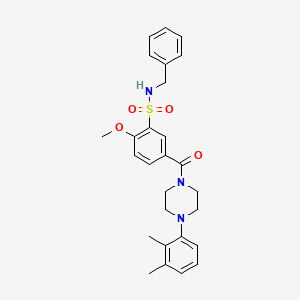

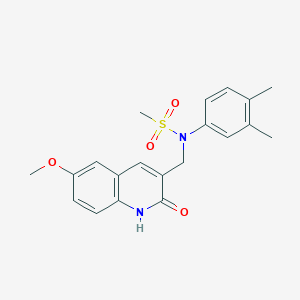
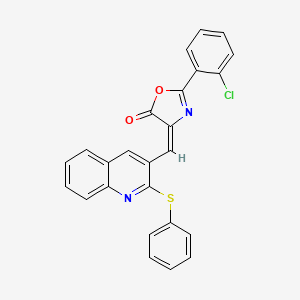
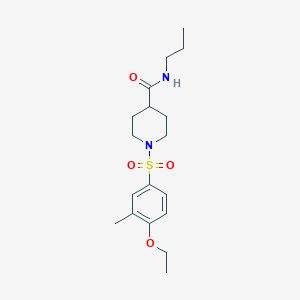



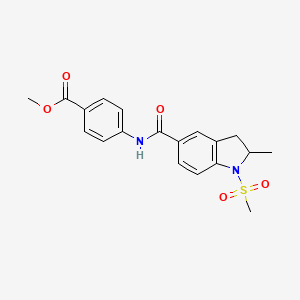
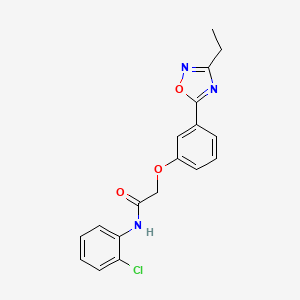

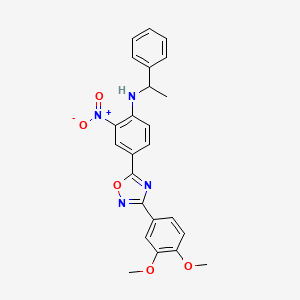

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)